Dynorphin A (swine)
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Overview
Description
Dynorphin is a class of endogenous opioid peptides derived from the precursor protein prodynorphin. These peptides are primarily involved in modulating pain, stress response, and mood regulation. Dynorphins exert their effects mainly through the kappa-opioid receptor, a G-protein-coupled receptor, but they also have some affinity for the mu-opioid receptor, delta-opioid receptor, and the N-methyl-D-aspartic acid-type glutamate receptor .
Scientific Research Applications
Dynorphin has a wide range of scientific research applications, including:
Chemistry: Studying the structure-activity relationships of opioid peptides and developing synthetic analogs with improved therapeutic profiles.
Biology: Investigating the role of dynorphin in cellular signaling, neurotransmission, and neuroplasticity.
Medicine: Exploring the potential of dynorphin-based therapies for pain management, addiction treatment, and mood disorders.
Industry: Utilizing recombinant DNA technology for the large-scale production of dynorphin peptides for research and therapeutic purposes .
Mechanism of Action
Target of Action
Dynorphin A, also known as Dynorphin A1-17, is an endogenous opioid peptide that primarily activates the κ-opioid receptor . This receptor is a G-protein-coupled receptor and is a prominent member of the opioid neuromodulatory system . Dynorphin A1–8, a truncated form of Dynorphin A, is an agonist at the mu-, kappa-, and delta-opioid receptors, with the highest binding affinity for the kappa-opioid receptor .
Mode of Action
Dynorphin A interacts with its targets, primarily the κ-opioid receptor, to modulate the pain response . Structures of Dynorphin A bound to the κ-opioid receptor have been reported . This interaction results in changes in cellular signaling and in vivo behavioral effects of κ-opioid receptor activation and inhibition .
Biochemical Pathways
The activation of the κ-opioid receptor by Dynorphin A affects various biochemical pathways. The κ-opioid receptor is part of the opioid neuromodulatory system, which plays a key role in modulating pain in central and peripheral neuronal circuits and a wide array of physiological functions and neuropsychiatric behaviors .
Pharmacokinetics
It is known that dynorphin a is stored in large dense-core vesicles that are considerably larger than vesicles storing neurotransmitters . These large dense-core vesicles require a more intense and prolonged stimulus to release their contents into the synaptic cleft .
Result of Action
The activation of the κ-opioid receptor by Dynorphin A results in modulation of the pain response . This can have various molecular and cellular effects, including changes in cellular signaling and in vivo behavioral effects .
Action Environment
The action, efficacy, and stability of Dynorphin A can be influenced by various environmental factors. For example, the presence of other neurotransmitters and the physiological state of the organism can affect the action of Dynorphin A
Safety and Hazards
Dynorphin A (1-17) is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It may cause respiratory tract irritation and is a moderate to severe irritant to the skin and eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dynorphin peptides are synthesized through the enzymatic cleavage of the precursor protein prodynorphin. This process involves the action of proprotein convertase 2 within synaptic vesicles in the presynaptic terminal . The synthetic version of dynorphin can be created by sequencing the amino acids and replicating the sequence in a laboratory setting .
Industrial Production Methods: Industrial production of dynorphin involves recombinant DNA technology, where the gene encoding prodynorphin is inserted into a suitable expression system, such as bacteria or yeast. The expressed prodynorphin is then purified and cleaved enzymatically to produce dynorphin peptides .
Chemical Reactions Analysis
Types of Reactions: Dynorphin undergoes various biochemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often mediated by enzymes.
Reduction: Involves the addition of hydrogen or the removal of oxygen, also enzyme-mediated.
Substitution: Involves the replacement of one functional group with another, typically occurring in the presence of specific enzymes.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen, and various oxidase enzymes.
Reducing Agents: Hydrogen gas, sodium borohydride, and reductase enzymes.
Substitution Reagents: Various nucleophiles and electrophiles, depending on the specific substitution reaction.
Major Products: The major products formed from these reactions are typically modified dynorphin peptides with altered functional groups, which can affect their binding affinity and activity at opioid receptors .
Comparison with Similar Compounds
Enkephalins: Another class of endogenous opioid peptides that primarily bind to delta-opioid receptors.
Beta-Endorphin: An endogenous opioid peptide that primarily binds to mu-opioid receptors.
Neoendorphins: Peptides derived from the same precursor protein as dynorphin, with similar but distinct biological activities .
Uniqueness of Dynorphin: Dynorphin is unique in its high affinity for the kappa-opioid receptor and its potent effects on pain modulation, stress response, and mood regulation. Unlike enkephalins and beta-endorphin, which primarily target delta- and mu-opioid receptors, respectively, dynorphin’s primary action through the kappa-opioid receptor sets it apart in terms of its physiological and pharmacological effects .
Properties
IUPAC Name |
5-amino-2-[[4-amino-2-[[2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C99H155N31O23/c1-7-55(6)81(129-86(142)66(28-18-40-112-98(107)108)118-83(139)65(27-17-39-111-97(105)106)120-88(144)70(44-54(4)5)125-89(145)71(46-56-21-9-8-10-22-56)117-79(135)52-115-78(134)51-116-82(138)61(102)45-57-31-33-59(131)34-32-57)94(150)122-67(29-19-41-113-99(109)110)95(151)130-42-20-30-75(130)93(149)121-64(26-14-16-38-101)85(141)124-69(43-53(2)3)87(143)119-63(25-13-15-37-100)84(140)126-72(47-58-50-114-62-24-12-11-23-60(58)62)90(146)128-74(49-80(136)137)92(148)127-73(48-77(104)133)91(147)123-68(96(152)153)35-36-76(103)132/h8-12,21-24,31-34,50,53-55,61,63-75,81,114,131H,7,13-20,25-30,35-49,51-52,100-102H2,1-6H3,(H2,103,132)(H2,104,133)(H,115,134)(H,116,138)(H,117,135)(H,118,139)(H,119,143)(H,120,144)(H,121,149)(H,122,150)(H,123,147)(H,124,141)(H,125,145)(H,126,140)(H,127,148)(H,128,146)(H,129,142)(H,136,137)(H,152,153)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNJYGMAUMANNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H155N31O23 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2147.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74913-18-1 |
Source
|
Record name | Dynorphins | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074913181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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